molecular formula C21H24O5 B1666098 Gingerenone A CAS No. 128700-97-0

Gingerenone A

Cat. No. B1666098
CAS RN: 128700-97-0
M. Wt: 356.4 g/mol
InChI Key: FWDXZNKYDTXGOT-GQCTYLIASA-N
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Description

Gingerenone A is a diarylheptanoid and polyphenol found in Zingiber officinale (ginger) with diverse biological activities . It has been found to inhibit tyrosinase and scavenge DPPH radicals . It also inhibits JAK2 and p70 ribosomal S6 kinase 1 (p70S6K1) . Gingerenone A selectively decreases the viability of ionizing radiation-induced senescent WI38 fibroblasts over proliferating fibroblasts . It prevents increases in body weight but does not affect caloric intake in a mouse model of high-fat diet-induced obesity . It decreases tumor weight in an HCT116 colon cancer mouse xenograft model .


Synthesis Analysis

Gingerenone A has been synthesized from vanillin in four steps with an overall yield of 15% . Demethylation of Gingerenone A with AlCl3 gives hirsutenone, a metabolite of Alnus hirsute, in 36% yield .


Molecular Structure Analysis

The molecular formula of Gingerenone A is C21H24O5 . Its average mass is 356.412 Da and its monoisotopic mass is 356.162384 Da . The SMILES notation for Gingerenone A is COC(C=C1CC/C=C/C(CCC2=CC(OC)=C(C=C2)O)=O)=C(C=C1)O .


Chemical Reactions Analysis

Gingerenone A has been found to inhibit SaHPPK, a unique enzyme encoded by Staphylococcus aureus . It has demonstrated higher dock scores than known antibiotics and has represented interactions with the key residues within the active site .


Physical And Chemical Properties Analysis

Gingerenone A is soluble in ethanol . Its λmax is 224 nm .

Scientific Research Applications

Anticancer Properties

Gingerenone A (Gin A), found in ginger (Zingiber officinale), has shown promising results in cancer research. A study by Yu et al. (2022) found that Gin A induces antiproliferation and senescence in breast cancer cells. It works by diminishing ATP content, decreasing cell viability, and inducing oxidative stress and DNA damage responses in cancer cells, leading to their senescence (Yu et al., 2022).

Anti-Obesity and Anti-Inflammatory Effects

Suk et al. (2017) reported that Gingerenone A (GA) significantly reduces obesity and adipose tissue inflammation in mice fed a high-fat diet. It works by modulating fatty acid metabolism and suppressing adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines (Suk et al., 2017).

Antifungal and Anticoccidium Activities

Gingerenone A also exhibits antifungal effects. Endo et al. (1990) isolated Gingerenone A from ginger rhizomes and found it effective against Pyricularia oryzae. It also showed moderate anticoccidium activity in vitro (Endo et al., 1990).

Diabetes Management

In 2018, Chen et al. discovered that Gingerenone A sensitizes the insulin receptor and increases glucose uptake by inhibiting the activity of p70 S6 kinase. This property makes it a potential candidate for treating insulin resistance and managing diabetes (Chen et al., 2018).

Cardiovascular Disease

Kim et al. (2018) found that Gingerenone A attenuates monocyte-endothelial adhesion, a critical process in the development of atherosclerosis. It suppresses inflammation by inhibiting NF-κB signaling pathways, suggesting its potential in preventing cardiovascular diseases (Kim et al., 2018).

Senolytic Activity

Moaddel et al. (2022) identified Gingerenone A as a novel senolytic compound, capable of selectively eliminating senescent cells without affecting non-senescent cells. This feature highlights its potential therapeutic benefits in diseases characterized by the accumulation of senescent cells (Moaddel et al., 2022).

Safety And Hazards

Gingerenone A is highly flammable and causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed .

Future Directions

Gingerenone A has been identified as a novel senolytic compound . It may have therapeutic benefit in diseases characterized by senescent cell accumulation . It has also been suggested that Gingerenone A may either be potential SaHPPK inhibitors or can be used as fundamental platforms for novel SaHPPK inhibitor development .

properties

IUPAC Name

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXZNKYDTXGOT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873741
Record name Gingerone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gingerenone A

CAS RN

128700-97-0
Record name Gingerenone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128700-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerenone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gingerone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gingerenone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Gingerenone A?

A1: Gingerenone A has the molecular formula C21H22O3 and a molecular weight of 322.4 g/mol. []

Q2: What are the key structural features of Gingerenone A?

A2: Gingerenone A is a diarylheptanoid, characterized by two aromatic rings connected by a seven-carbon aliphatic chain. [] It features a ketone group at the 3-position and hydroxyl groups on the aromatic rings. []

Q3: How does Gingerenone A exert its anti-inflammatory effects?

A3: Gingerenone A has been shown to inhibit the phosphorylation of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. [, ] This suppression of NF-κB activation leads to decreased expression of pro-inflammatory mediators, including vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2), ultimately attenuating monocyte adhesion to endothelial cells. []

Q4: What is the role of Gingerenone A in combating obesity?

A4: Gingerenone A has demonstrated promising anti-obesity effects by inhibiting adipogenesis and lipid accumulation in 3T3-L1 cells. [] This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. [] Moreover, Gingerenone A suppresses adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. []

Q5: Can Gingerenone A improve insulin sensitivity?

A5: Research suggests that Gingerenone A can enhance insulin sensitivity by inhibiting p70 S6 kinase (S6K1) activity. [] This inhibition leads to increased insulin receptor tyrosine phosphorylation and enhanced glucose uptake in adipocytes and myotubes. []

Q6: Does Gingerenone A possess anticancer properties?

A6: Gingerenone A has shown antiproliferative and senescence-inducing effects on breast cancer cells. [] It diminishes cellular ATP content, decreases cell viability, and induces a G2/M cell cycle arrest. [] These effects are associated with increased oxidative stress and DNA damage responses. []

Q7: How does Gingerenone A interact with IL-17RA in ulcerative colitis?

A7: Gingerenone A directly interacts with the IL-17RA protein, as demonstrated by pull-down assays, surface plasmon resonance analysis, and molecular dynamics simulations. [] This interaction inhibits IL-17 signaling, mitigating inflammation and restoring intestinal barrier function in ulcerative colitis models. []

Q8: Does Gingerenone A demonstrate antiviral activity?

A8: Studies have shown that Gingerenone A inhibits influenza A virus replication by targeting Janus Kinase 2 (JAK2). [] This inhibitory effect was observed across different IAV subtypes (H1N1, H5N1, H9N2) and cell lines. [] Furthermore, in silico studies suggest potential antiviral activity against SARS-CoV-2 through interactions with the spike protein and Mpro. [, ]

Q9: What is the role of Gingerenone A in ferroptosis?

A9: Gingerenone A has been found to alleviate ferroptosis in secondary liver injury associated with colitis in mice. [] This protective effect is linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) - glutathione peroxidase 4 (Gpx4) signaling pathway. []

Q10: How does Gingerenone A impact Streptococcus pneumoniae?

A10: In silico studies suggest that Gingerenone A exhibits high binding affinities for S. pneumoniae capsular polysaccharide biosynthesis proteins (CpsA, CpsB, and CpsD). [] This interaction may disrupt capsule synthesis, potentially hindering bacterial virulence. []

Q11: Is Gingerenone A considered safe for therapeutic use?

A11: While Gingerenone A has demonstrated promising bioactivity in preclinical studies, its safety profile requires further investigation. Although it exhibits minimal toxicity towards normal cells in some studies, [] comprehensive toxicological evaluations are crucial to determine its safety for human consumption and potential long-term effects.

Q12: What are the potential therapeutic applications of Gingerenone A?

A12: Based on its diverse biological activities, Gingerenone A holds potential for treating various conditions including obesity, inflammatory diseases, cancer, bacterial infections, and viral infections. [, , , , , , ]

Q13: What are the future research directions for Gingerenone A?

A13: Further research is crucial to:* Conduct comprehensive preclinical studies to determine its safety and efficacy in various disease models.* Investigate its pharmacokinetic properties, including ADME and bioavailability.* Explore effective drug delivery systems to enhance its targeting and therapeutic potential.* Develop robust analytical methods for its characterization and quantification.* Assess its potential for clinical translation and evaluate its effectiveness in human trials.

Q14: Are there any known alternatives or substitutes for Gingerenone A?

A14: While other ginger compounds like 6-shogaol and gingerol share some pharmacological activities with Gingerenone A, [, ] they exhibit distinct mechanisms of action and potencies. [, ] Further research is needed to explore other potential alternatives with comparable efficacy and safety profiles.

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